5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one 5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
Brand Name: Vulcanchem
CAS No.: 1157074-84-4
VCID: VC3349061
InChI: InChI=1S/C14H17N3O3/c15-10-4-5-12-11(8-10)17(14(19)20-12)9-13(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9,15H2
SMILES: C1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)N)OC2=O
Molecular Formula: C14H17N3O3
Molecular Weight: 275.3 g/mol

5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

CAS No.: 1157074-84-4

Cat. No.: VC3349061

Molecular Formula: C14H17N3O3

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one - 1157074-84-4

Specification

CAS No. 1157074-84-4
Molecular Formula C14H17N3O3
Molecular Weight 275.3 g/mol
IUPAC Name 5-amino-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C14H17N3O3/c15-10-4-5-12-11(8-10)17(14(19)20-12)9-13(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9,15H2
Standard InChI Key RBGVAFUYRSIRHF-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)N)OC2=O
Canonical SMILES C1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)N)OC2=O

Introduction

Chemical Structure and Identification

Nomenclature and Registry Numbers

5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one belongs to the class of benzoxazolone derivatives with additional functional groups that enhance its chemical versatility. The compound is registered under multiple identification systems to facilitate its tracking and research applications. It is officially identified by two CAS (Chemical Abstracts Service) registry numbers: 1157074-84-4 and 1031191-47-5, suggesting possible alternative preparations or registrations of the same structural entity . Additionally, it carries the MFCD identification number MFCD12465931, which serves as another standardized registry marker in chemical databases .

Structural Composition

The molecular structure of this compound features multiple functional groups arranged in a specific configuration. At its core is a benzoxazolone scaffold (a fused heterocyclic system containing a benzene ring and an oxazolone ring) with an amino group at the 5-position. This core structure is connected via an ethyl bridge to a piperidine ring, with the connection occurring through an amide bond. This creates the characteristic [2-oxo-2-(piperidin-1-yl)ethyl] substituent at the 3-position of the benzoxazolone ring .

The compound's molecular formula is C14H17N3O3, which corresponds to its structural components: 14 carbon atoms forming the aromatic and aliphatic rings, 17 hydrogen atoms, 3 nitrogen atoms (one in the benzoxazolone core, one as the amino group, and one in the piperidine ring), and 3 oxygen atoms (two carbonyl groups and one in the benzoxazolone ring) .

Physicochemical Properties

Basic Physical Properties

The molecular weight of 5-amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one is 275 Daltons, placing it in the range of small molecules suitable for drug development according to Lipinski's rule of five . This moderate molecular weight contributes to its potential pharmacokinetic profile if considered for medicinal applications.

Calculated Physicochemical Parameters

Various computational analyses have provided important physicochemical parameters for this compound, as summarized in the following table:

ParameterValueSignificance
LogP0.34Indicates moderate hydrophilicity
Heavy atoms count20Total non-hydrogen atoms
Rotatable bond count2Limited conformational flexibility
Number of rings3Structural complexity indicator
Carbon bond saturation (Fsp3)0.428Moderate fraction of sp3 hybridized carbons
Polar surface area76 ŲModerate polarity for membrane permeability
Hydrogen bond acceptors4Potential interaction sites
Hydrogen bond donors1Potential interaction site

These properties collectively suggest that 5-amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one has a balanced profile of lipophilicity and hydrophilicity, with a LogP value of 0.34 indicating slightly greater hydrophilicity than lipophilicity . The moderate polar surface area of 76 Ų suggests potential for cellular membrane permeation, an important factor for bioavailability in pharmaceutical applications .

Structural Features of Significance

The compound's structure includes several noteworthy features that influence its chemical behavior. The limited number of rotatable bonds (2) suggests relatively restricted conformational flexibility, which may contribute to a more predictable binding profile if used in biological systems . The presence of three rings (benzene ring, oxazolone ring, and piperidine ring) provides structural rigidity while maintaining some flexibility through the ethyl linker.

The amino group at the 5-position of the benzoxazolone core serves as a hydrogen bond donor, while the carbonyl groups function as hydrogen bond acceptors . These features create potential interaction sites for binding with biological targets or for further chemical modifications.

SupplierLead TimeShipping OriginTypical PurityAvailable QuantitiesPrice Range (USD)
Enamine US2 daysUnited States95%100 mg - 2.5 g$132 - $923
SIA Enamine3 daysLatvia95%100 mg - 2.5 g$132 - $923
Enamine Ltd5 daysUkraine95%100 mg - 10 g$132 - $2,024
A2B Chem12 daysUnited States95%50 mg - 2.5 g$243 - $1,937

This commercial availability across multiple suppliers with various quantity options suggests that the compound has established synthesis pathways and quality control protocols . The price variation between suppliers likely reflects differences in production scale, shipping logistics, and regional economic factors.

Structural Relationships and Chemical Family

Related Benzoxazolone Derivatives

5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one belongs to the broader family of benzoxazolone derivatives. Benzoxazolones have been widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects. The 2,3-dihydro-1,3-benzoxazol-2-one core serves as a scaffold for many compounds with biological activity.

Related structures include compounds like 2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one, which shares the benzoxazolone scaffold but differs in substitution patterns and connecting groups . These structural relationships suggest potential similar synthesis pathways or biological activity profiles.

Comparison with Other Heterocyclic Amines

The amino group at the 5-position of the benzoxazolone ring places this compound in the category of heterocyclic amines. Heterocyclic amines constitute an important class of compounds in medicinal chemistry due to their ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions.

The presence of the piperidine ring connected through an amide linkage also relates this compound to the class of piperidine-containing pharmaceuticals, which have shown diverse therapeutic applications ranging from analgesics to antipsychotics. The specific combination of these structural elements in 5-amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one creates a unique chemical entity with potentially novel properties.

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